N-(biphenyl-2-yl)-4-bromobenzamide
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Overview
Description
N-(biphenyl-2-yl)-4-bromobenzamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-4-bromobenzamide typically involves the coupling of biphenyl derivatives with bromobenzoyl chloride. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the biphenyl structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of biphenyl derivatives, including this compound, often employs scalable synthetic routes such as the Ullmann reaction or the Negishi coupling. These methods are favored for their efficiency and ability to produce large quantities of the desired compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-4-bromobenzamide undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, similar to benzene.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or the amide group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperatures.
Nucleophilic Substitution: Common nucleophiles include amines and thiols, with reactions typically conducted in polar solvents like DMF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
N-(biphenyl-2-yl)-4-bromobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-4-bromobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(biphenyl-2-yl)-4-fluorobenzamide: Contains a fluorine atom, leading to different reactivity and biological activity.
N-(biphenyl-2-yl)-4-iodobenzamide: Iodine substitution affects the compound’s electronic properties and reactivity.
Uniqueness
The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C19H14BrNO |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
4-bromo-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14BrNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI Key |
SQGRGDXLHSCJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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